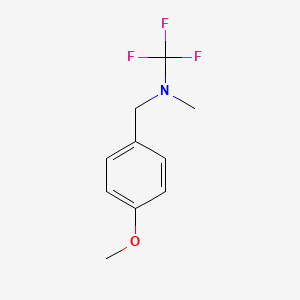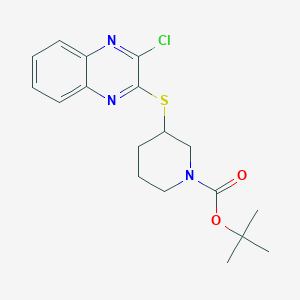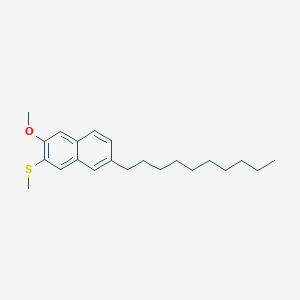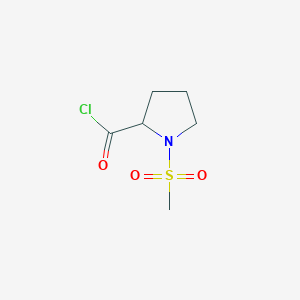
1-(Methanesulfonyl)prolyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methanesulfonyl)prolyl chloride is an organosulfur compound with the chemical formula CH₃SO₂Cl. It is a colorless liquid that is highly reactive and used in various chemical reactions. This compound is known for its role in the synthesis of methanesulfonates and its reactivity towards water, alcohols, and amines.
Métodos De Preparación
1-(Methanesulfonyl)prolyl chloride can be synthesized through several methods:
-
Reaction of Methane and Sulfuryl Chloride: : This method involves a radical reaction where methane reacts with sulfuryl chloride to produce this compound and hydrochloric acid . [ \text{CH}_4 + \text{SO}_2\text{Cl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{HCl} ]
-
Chlorination of Methanesulfonic Acid: : Another method involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene . [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ] [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]
Análisis De Reacciones Químicas
1-(Methanesulfonyl)prolyl chloride undergoes various types of chemical reactions:
-
Substitution Reactions: : It is primarily used to produce methanesulfonates by reacting with alcohols in the presence of a non-nucleophilic base . The reaction proceeds via an E1cb elimination mechanism to generate sulfene, which then reacts with the alcohol. [ \text{CH}_3\text{SO}_2\text{Cl} + \text{ROH} \rightarrow \text{CH}_3\text{SO}_2\text{OR} + \text{HCl} ]
-
Elimination Reactions: : Methanesulfonates formed from this compound can undergo elimination reactions to form alkenes .
-
Reduction Reactions: : Methanesulfonates can also be reduced to produce corresponding hydrocarbons .
Aplicaciones Científicas De Investigación
1-(Methanesulfonyl)prolyl chloride has a wide range of applications in scientific research:
-
Chemistry: : It is used as a reagent in organic synthesis to produce methanesulfonates, which are intermediates in various chemical reactions .
-
Biology: : Methanesulfonates derived from this compound are used in the modification of biomolecules .
-
Medicine: : It is used in the synthesis of pharmaceutical compounds and as a protecting group for alcohols .
-
Industry: : Methanesulfonates are used in the production of detergents, surfactants, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 1-(Methanesulfonyl)prolyl chloride involves its reactivity as an electrophile. It functions as a source of the “CH₃SO₂⁺” synthon, which can react with nucleophiles such as alcohols, amines, and water . The formation of methanesulfonates involves the generation of sulfene, which then reacts with the nucleophile to form the final product .
Comparación Con Compuestos Similares
1-(Methanesulfonyl)prolyl chloride can be compared with other sulfonyl chlorides such as:
-
Tosyl Chloride (p-Toluenesulfonyl Chloride): : Similar to this compound, tosyl chloride is used to produce tosylates, which are intermediates in various chemical reactions . tosyl chloride is less reactive and more stable compared to this compound .
-
Methanesulfonyl Fluoride: : This compound is another sulfonyl derivative but with a fluoride group instead of a chloride. It is used in different applications due to its unique reactivity .
Propiedades
IUPAC Name |
1-methylsulfonylpyrrolidine-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3S/c1-12(10,11)8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLRDRCWPVGJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502114 |
Source


|
| Record name | 1-(Methanesulfonyl)prolyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343272-41-3 |
Source


|
| Record name | 1-(Methanesulfonyl)prolyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
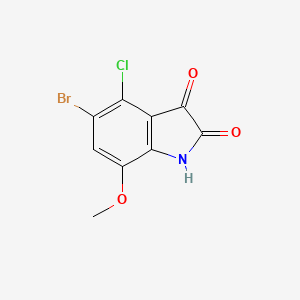

![6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13969430.png)

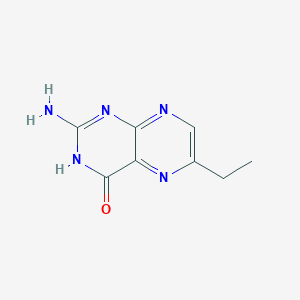
![4,7-Methano-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13969439.png)
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969452.png)

![2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one](/img/structure/B13969463.png)
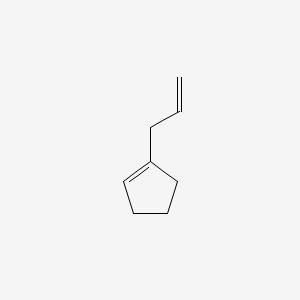
![2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno[2,3-f][1]benzothiol-8-yl]furan](/img/structure/B13969477.png)
